Pyrrolo[2,3-B]pyrrolizine
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Overview
Description
Pyrrolo[2,3-B]pyrrolizine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused ring structure, which includes both pyrrole and pyrrolizine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-B]pyrrolizine typically involves multi-step processes that include cyclization and annulation reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring structure. For instance, the transition-metal-free strategy described by Trofimov’s research group involves the cross-coupling of pyrrole rings with acyl(bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic systems and optimized reaction conditions to facilitate the efficient formation of the desired compound. The use of recyclable catalysts and environmentally benign solvents is also a consideration in industrial settings to promote sustainable production practices .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-B]pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Properties
CAS No. |
680201-87-0 |
---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
pyrrolo[2,3-b]pyrrolizine |
InChI |
InChI=1S/C9H6N2/c1-2-7-6-8-9(3-4-10-8)11(7)5-1/h1-6H |
InChI Key |
LUHHQCDQUZRLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=C3C2=CC=N3 |
Origin of Product |
United States |
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